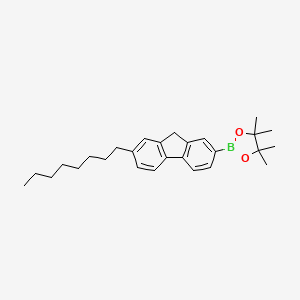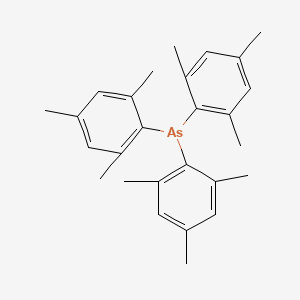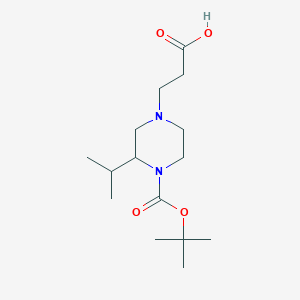
4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane is a boron-containing organic compound. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the fluorenyl group and the boron atom in the structure makes it a valuable intermediate in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane typically involves the reaction of a fluorenyl derivative with a boronic ester. One common method is the reaction of 7-octyl-9H-fluorene-2-boronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under palladium-catalyzed conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the reaction. Purification methods such as column chromatography or recrystallization are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The fluorenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Fluorenyl derivatives with various substituents.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be used in the development of pharmaceuticals.
Industry: Used in the synthesis of organic materials, such as polymers and electronic materials.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane involves the formation of a boron-carbon bond through the Suzuki-Miyaura cross-coupling reaction. The palladium catalyst facilitates the coupling of the boronic ester with an aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond. The fluorenyl group provides stability to the intermediate species formed during the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-2-(9H-fluoren-2-YL)-1,3,2-dioxaborolane: Similar structure but without the octyl group.
4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborinane: Similar structure but with a different boron-containing ring.
Uniqueness
The presence of the octyl group in 4,4,5,5-Tetramethyl-2-(7-octyl-9H-fluoren-2-YL)-1,3,2-dioxaborolane provides unique properties, such as increased hydrophobicity and potential for interaction with lipid membranes. This makes it distinct from other similar compounds and may enhance its utility in certain applications.
Propriétés
Numéro CAS |
922706-43-2 |
|---|---|
Formule moléculaire |
C27H37BO2 |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(7-octyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C27H37BO2/c1-6-7-8-9-10-11-12-20-13-15-24-21(17-20)18-22-19-23(14-16-25(22)24)28-29-26(2,3)27(4,5)30-28/h13-17,19H,6-12,18H2,1-5H3 |
Clé InChI |
MFCMPIOYXOOIHN-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(phenylsulfonyl)-3-[4-(trifluoromethyl)-2-thiazolyl]-](/img/structure/B14173045.png)


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)


![N-[(diphenylmethylene)amino]-5-nitro-2-pyridinamine](/img/structure/B14173076.png)
![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![N,N-bis[(5-methylfuran-2-yl)methyl]butan-1-amine](/img/structure/B14173081.png)
![1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14173089.png)


![[(1-Butoxyhexyl)oxy]benzene](/img/structure/B14173107.png)

